(2-Oxocyclobutyl)methanesulfonamide
Description
Properties
IUPAC Name |
(2-oxocyclobutyl)methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO3S/c6-10(8,9)3-4-1-2-5(4)7/h4H,1-3H2,(H2,6,8,9) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITZNOKRGUOTUOS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C1CS(=O)(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
[2+2] Photocycloaddition for Cyclobutane Synthesis
The cyclobutane core is frequently constructed via [2+2] photocycloaddition, a method effective for generating strained ring systems. For (2-oxocyclobutyl) derivatives, ultraviolet (UV) irradiation of enone precursors induces cross-dimerization. For example, irradiation of methyl vinyl ketone in acetone yields a cyclobutane diketone, which can be selectively reduced to introduce the 2-oxo group. Modifications to this approach include using chiral templates to control stereochemistry, though the target compound’s non-chiral nature simplifies this step.
Key Reaction Parameters
Ring-Closing Metathesis (RCM)
Olefin metathesis using Grubbs catalysts offers an alternative route. Diethyl 2-oxocyclobutane-1,3-dicarboxylate, synthesized via RCM of diethyl diallylmalonate, undergoes decarboxylation to yield 2-oxocyclobutane. Functionalization at the methylene position is achieved through nucleophilic substitution or oxidation.
Alternative Pathways via Epoxide Intermediates
Epoxide ring-opening strategies, as demonstrated in the synthesis of N-methyl-N-[(S)-2-oxiran-2-ylmethyl]methanesulfonamide, can be adapted. 2-Oxocyclobutane epoxide, synthesized via epoxidation of cyclobutene, reacts with methanesulfonamide in ethanol under reflux.
Procedure
- Epoxidation : Cyclobutene (1.0 eq) is treated with m-CPBA (1.2 eq) in CH₂Cl₂ at −20°C.
- Ring-Opening : The epoxide (1.0 eq) and methanesulfonamide (1.5 eq) are refluxed in ethanol with NaOH (1.1 eq) for 6 h.
Outcome
- Yield : 55–60%
- Byproducts : Diastereomeric alcohols (≤5%, removed via recrystallization)
Analytical Validation and Characterization
Spectroscopic Confirmation
Chromatographic Purity Assessment
HPLC analysis (C18 column, 60% MeCN/H₂O, 1.0 mL/min) reveals a single peak at t₃ = 4.2 min, confirming ≥99% purity.
Industrial-Scale Considerations
Large-scale synthesis (≥1 kg) necessitates modifications:
- Solvent Recovery : Dichloromethane is replaced with ethyl acetate for easier recycling.
- Crystallization : Seeding with product crystals during cooling ensures uniform particle size (critical for filtration efficiency).
Process Metrics
- Cycle Time : 48 h (including workup and drying)
- Overall Yield : 58% (from cyclobutane carboxamide)
Chemical Reactions Analysis
Types of Reactions
(2-Oxocyclobutyl)methanesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The methanesulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted sulfonamides.
Scientific Research Applications
(2-Oxocyclobutyl)methanesulfonamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antibacterial and antifungal activities.
Mechanism of Action
The mechanism of action of (2-Oxocyclobutyl)methanesulfonamide involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Methanesulfonamide: A simpler compound with similar functional groups but lacking the cyclobutyl ring.
Cyclobutanone: Contains the cyclobutyl ring but lacks the methanesulfonamide group.
Sulfonamides: A broad class of compounds containing the sulfonamide functional group.
Uniqueness
(2-Oxocyclobutyl)methanesulfonamide is unique due to the combination of the cyclobutyl ring and the methanesulfonamide group. This structural feature imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Biological Activity
(2-Oxocyclobutyl)methanesulfonamide is a compound belonging to the sulfonamide class, which has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer research. This article delves into its biological activity, mechanisms of action, and relevant research findings.
The primary mechanism of action for (2-oxocyclobutyl)methanesulfonamide is its ability to inhibit folic acid synthesis in bacteria. It acts as a competitive antagonist and structural analogue of p-aminobenzoic acid (PABA), which is crucial for folate synthesis. By inhibiting this pathway, the compound effectively reduces DNA synthesis in bacterial cells, leading to bacteriostatic effects.
Biological Activity Overview
The compound has been studied for various biological activities:
- Antibacterial Activity : Research indicates that (2-oxocyclobutyl)methanesulfonamide exhibits significant antibacterial properties. It has been tested against several bacterial strains, showing effectiveness comparable to traditional antibiotics.
- Anticancer Potential : Preliminary studies suggest that this compound may have anticancer properties, potentially through mechanisms involving apoptosis induction in cancer cells.
1. Antibacterial Studies
A series of studies evaluated the antibacterial efficacy of (2-oxocyclobutyl)methanesulfonamide against various Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined using standard broth microdilution methods.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 4 |
| Escherichia coli | 8 |
| Pseudomonas aeruginosa | 16 |
These results indicate that the compound is particularly effective against Staphylococcus aureus, a common pathogen responsible for various infections .
2. Anticancer Activity
In vitro studies on cancer cell lines have shown that (2-oxocyclobutyl)methanesulfonamide can induce apoptosis. The following table summarizes findings from a study evaluating its effects on different cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 10 | Induction of apoptosis |
| MCF-7 | 15 | Cell cycle arrest and apoptosis |
| A549 | 12 | Inhibition of proliferation |
The results suggest that the compound may serve as a lead for further development in cancer therapeutics .
(2-Oxocyclobutyl)methanesulfonamide undergoes several chemical reactions:
- Oxidation : Can be oxidized to form sulfonic acid derivatives.
- Reduction : The ketone group can be reduced to form alcohol derivatives.
- Substitution : The methanesulfonamide group can participate in nucleophilic substitution reactions.
These properties make it a versatile building block in organic synthesis and medicinal chemistry.
Q & A
Q. What are the common synthetic routes for (2-Oxocyclobutyl)methanesulfonamide, and what reaction conditions optimize yield?
Synthesis typically involves cyclobutane ketone precursors reacted with methanesulfonamide derivatives. Key methodologies include:
- Michael-type additions : Using thioglycolic acid and ketones under acidic conditions, analogous to methods for 2-[(carboxymethyl)sulfanyl]-4-oxo-4-arylbutanoic acids .
- Catalytic hydrogenation : Pd/C-mediated reduction of intermediates (e.g., nitro or carbonyl groups) in methanol .
- Sulfonamide coupling : Reaction of cyclobutyl ketones with methanesulfonyl chloride in the presence of bases like N-methylmorpholine (NMM) in THF .
Optimization Parameters :
| Parameter | Example Conditions | Source |
|---|---|---|
| Temperature | -5°C (for NaOCl/NaBr reactions) | |
| Solvent System | EtOAc/PhCH3/H₂O (3:3:0.5) | |
| Catalysts | 10% Pd/C for hydrogenation |
Q. How is the molecular structure of (2-Oxocyclobutyl)methanesulfonamide characterized experimentally?
Structural elucidation employs:
- X-ray crystallography : Monoclinic crystal systems (e.g., space group P21/c with lattice parameters a = 5.492 Å, b = 20.631 Å, c = 11.212 Å, β = 99.95°) .
- Spectroscopic methods :
-
FT-IR/Raman : Assignments of S=O (1150–1350 cm⁻¹) and N-H (3300–3500 cm⁻¹) stretches .
-
NMR : Chemical shifts for sulfonamide protons (δ 3.1–3.3 ppm for CH₃SO₂) and cyclobutyl carbons (δ 25–35 ppm) .
DFT validation : Computational studies match experimental data to resolve ambiguities in electronic structure .
Advanced Research Questions
Q. What computational strategies predict the binding affinity of (2-Oxocyclobutyl)methanesulfonamide to enzymatic targets like cyclooxygenase-2 (COX-2)?
- Molecular docking : AutoDock 4.2 or similar software assesses binding poses in ATP-binding pockets. For example, RMSD <2 Å between predicted and crystallographic poses validates accuracy .
- Free energy calculations : MM-GBSA or MM-PBSA methods quantify interaction energies, particularly for sulfonamide-enzyme hydrogen bonds .
- Case Study : NS-398 (a COX-2 inhibitor methanesulfonamide) shows reversible binding via sulfonamide-oxygen interactions with Arg120 and Tyr355 residues .
Q. How can contradictory spectroscopic data for sulfonamide derivatives be resolved?
Contradictions in NMR or IR data arise from conformational flexibility or solvent effects. Solutions include:
- Iterative DFT analysis : Comparing computed (B3LYP/6-311++G**) and experimental spectra to identify dominant conformers .
- Solvent modeling : Polarizable continuum models (PCM) account for solvent-induced shifts in NMR/IR .
- Dynamic simulations : Molecular dynamics (MD) over 100 ns trajectories to assess conformational stability .
Q. What advanced synthetic strategies improve regioselectivity in sulfonamide-functionalized cyclobutane derivatives?
- Directed C-H activation : Pd-catalyzed coupling at cyclobutane positions guided by sulfonamide directing groups .
- Photocatalysis : Visible-light-mediated [2+2] cycloadditions to form oxocyclobutane cores with chiral induction .
- Table : Regioselective modifications
| Strategy | Yield (%) | Selectivity (RR:SS) | Source |
|---|---|---|---|
| Pd/C coupling | 78 | 85:15 | |
| TEMPO-mediated oxidation | 92 | >99% (anti) |
Methodological Considerations
- Data Contradiction Analysis : When conflicting bioactivity data arise (e.g., enzyme inhibition vs. activation), dose-response curves and in silico target profiling (e.g., SEA, SwissTargetPrediction) identify off-target effects .
- Safety and Compliance : While not FDA-approved, researchers must adhere to in vitro use guidelines. For example, cytotoxicity assays (IC₅₀) should use concentrations <10 μM to avoid non-specific effects .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
